molecular formula C4H8O3S B12527170 3-(Methanesulfonyl)prop-2-en-1-ol CAS No. 654641-14-2

3-(Methanesulfonyl)prop-2-en-1-ol

Cat. No.: B12527170
CAS No.: 654641-14-2
M. Wt: 136.17 g/mol
InChI Key: QVJRMEOIOMVCKY-UHFFFAOYSA-N
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Description

3-(Methanesulfonyl)prop-2-en-1-ol is an organic compound characterized by the presence of a methanesulfonyl group attached to a prop-2-en-1-ol backbone. This compound is notable for its applications in various chemical reactions and its utility in scientific research.

Synthetic Routes and Reaction Conditions:

    Hydrolysis of Allyl Chloride: One common method for preparing this compound involves the hydrolysis of allyl chloride in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{NaCl} ]

    Rearrangement of Propylene Oxide: Another method involves the rearrangement of propylene oxide catalyzed by potassium alum at high temperatures. This method is advantageous as it does not generate salt by-products.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products. For example, it can be oxidized to form epoxy alcohols using titanium-catalyzed epoxidation.

    Reduction: The compound can also be reduced under specific conditions to yield different alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Epoxy Alcohols: Formed through oxidation reactions.

    Reduced Alcohols: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-(Methanesulfonyl)prop-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methanesulfonyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways:

Properties

CAS No.

654641-14-2

Molecular Formula

C4H8O3S

Molecular Weight

136.17 g/mol

IUPAC Name

3-methylsulfonylprop-2-en-1-ol

InChI

InChI=1S/C4H8O3S/c1-8(6,7)4-2-3-5/h2,4-5H,3H2,1H3

InChI Key

QVJRMEOIOMVCKY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C=CCO

Origin of Product

United States

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